(3R,4R)-4-(cyclobutylmethoxy)oxolan-3-ol
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Overview
Description
(3R,4R)-4-(cyclobutylmethoxy)oxolan-3-ol is a chiral compound with a unique structure that includes a cyclobutylmethoxy group attached to an oxolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(cyclobutylmethoxy)oxolan-3-ol typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of a cyclobutylmethanol derivative, which is reacted with an oxirane compound under acidic or basic conditions to form the desired oxolan ring. The reaction conditions, such as temperature and solvent, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and can produce large quantities of the compound efficiently. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-(cyclobutylmethoxy)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxolan ring to a more saturated form.
Substitution: The cyclobutylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutylmethoxy ketones, while reduction can produce more saturated oxolan derivatives.
Scientific Research Applications
(3R,4R)-4-(cyclobutylmethoxy)oxolan-3-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions due to its unique structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (3R,4R)-4-(cyclobutylmethoxy)oxolan-3-ol exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, influencing their activity. The oxolan ring and cyclobutylmethoxy group provide specific binding interactions that can modulate the activity of these targets. Pathways involved may include signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-(cyclopropylmethoxy)oxolan-3-ol: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
(3R,4R)-4-(cyclopentylmethoxy)oxolan-3-ol: Contains a cyclopentyl group, leading to different steric and electronic properties.
Uniqueness
(3R,4R)-4-(cyclobutylmethoxy)oxolan-3-ol is unique due to the presence of the cyclobutylmethoxy group, which imparts specific steric and electronic characteristics. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications.
Properties
IUPAC Name |
(3R,4R)-4-(cyclobutylmethoxy)oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-8-5-11-6-9(8)12-4-7-2-1-3-7/h7-10H,1-6H2/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMCWKUNQISPAP-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2COCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)CO[C@@H]2COC[C@H]2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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